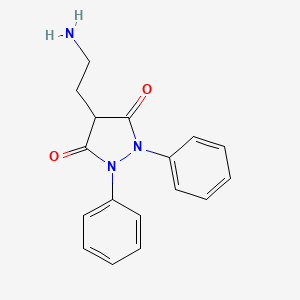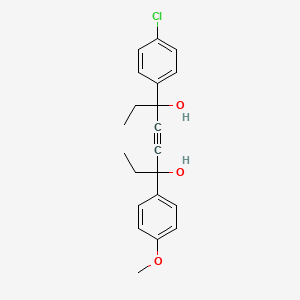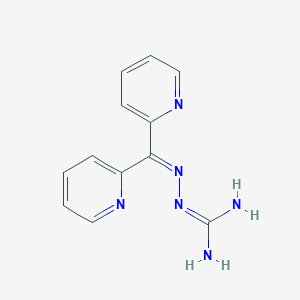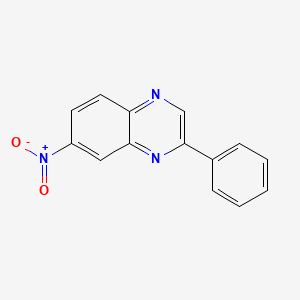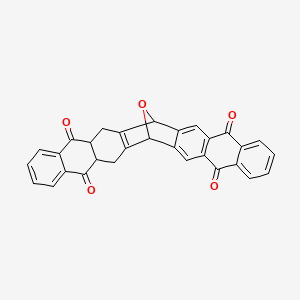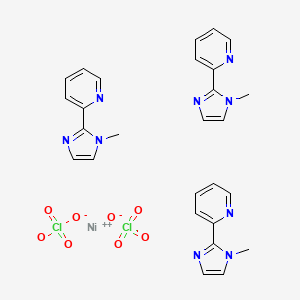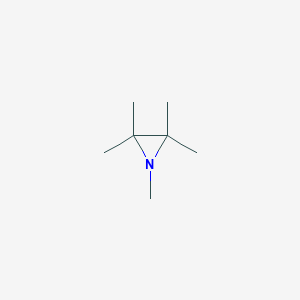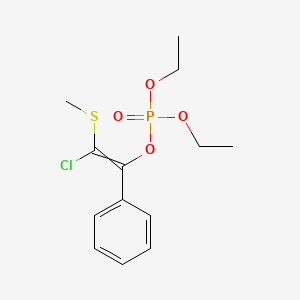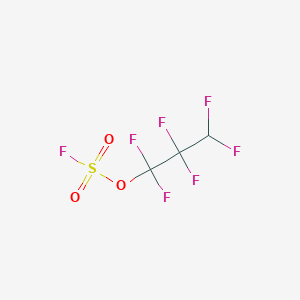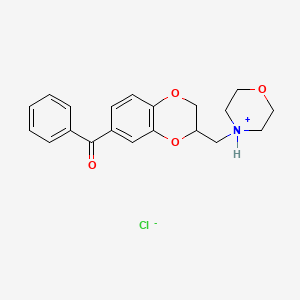
1,4-Benzodioxan, 7-benzoyl-2-(morpholinomethyl)-, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Benzodioxan, 7-benzoyl-2-(morpholinomethyl)-, hydrochloride is a chemical compound with a complex structure that includes a benzodioxan ring, a benzoyl group, and a morpholinomethyl group. This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Méthodes De Préparation
The synthesis of 1,4-Benzodioxan, 7-benzoyl-2-(morpholinomethyl)-, hydrochloride involves several steps. The synthetic route typically starts with the formation of the benzodioxan ring, followed by the introduction of the benzoyl group and the morpholinomethyl group. The final step involves the formation of the hydrochloride salt. Industrial production methods may vary, but they generally follow similar principles, with optimization for large-scale production.
Analyse Des Réactions Chimiques
1,4-Benzodioxan, 7-benzoyl-2-(morpholinomethyl)-, hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential effects on cellular processes. In medicine, it is investigated for its potential therapeutic properties, including its ability to interact with specific molecular targets. Additionally, it has applications in the pharmaceutical industry as a precursor for drug development.
Mécanisme D'action
The mechanism of action of 1,4-Benzodioxan, 7-benzoyl-2-(morpholinomethyl)-, hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. The exact molecular targets and pathways involved depend on the specific context of its use.
Comparaison Avec Des Composés Similaires
1,4-Benzodioxan, 7-benzoyl-2-(morpholinomethyl)-, hydrochloride can be compared with other similar compounds, such as those with different substituents on the benzodioxan ring or variations in the morpholinomethyl group. These comparisons highlight the uniqueness of this compound in terms of its chemical structure and properties. Similar compounds include derivatives of benzodioxan with different functional groups, which may exhibit different reactivity and biological activity.
Propriétés
Numéro CAS |
100022-13-7 |
|---|---|
Formule moléculaire |
C20H22ClNO4 |
Poids moléculaire |
375.8 g/mol |
Nom IUPAC |
[3-(morpholin-4-ium-4-ylmethyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-phenylmethanone;chloride |
InChI |
InChI=1S/C20H21NO4.ClH/c22-20(15-4-2-1-3-5-15)16-6-7-18-19(12-16)25-17(14-24-18)13-21-8-10-23-11-9-21;/h1-7,12,17H,8-11,13-14H2;1H |
Clé InChI |
XMDJIURQLSRTIO-UHFFFAOYSA-N |
SMILES canonique |
C1COCC[NH+]1CC2COC3=C(O2)C=C(C=C3)C(=O)C4=CC=CC=C4.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


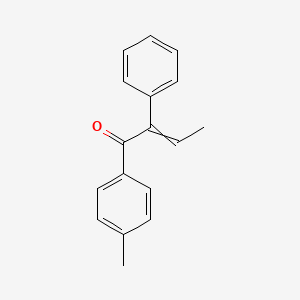

![Dimethyl [(5-formyl-6H-1,3-thiazin-2-yl)methyl]propanedioate](/img/structure/B14335920.png)
![Trimethyl[1-(phenylselanyl)prop-2-en-1-yl]silane](/img/structure/B14335922.png)
